BENGHE Foundational & Exploratory

Check Availability & Pricing

CCT241736: A Technical Guide to Dual FLT3 and
Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT?3)
and Aurora kinases.[1][2][3] Activating mutations in FLT3 are common drivers in acute myeloid
leukemia (AML), and the development of resistance to selective FLT3 inhibitors, often through
secondary mutations in the tyrosine kinase domain (TKD), presents a significant clinical
challenge.[1][3] By simultaneously targeting both FLT3 and Aurora kinases, CCT241736 offers
a therapeutic strategy to overcome this resistance and induce apoptosis in AML cells.[1][2] This
technical guide provides an in-depth overview of the preclinical data and methodologies
associated with the evaluation of CCT241736.

Mechanism of Action

FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as
internal tandem duplications (FLT3-ITD), drives cell proliferation and survival through
downstream pathways including PI3K/AKT and RAS/MAPK.[4][5][6] Aurora kinases are
essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[7]
[8][9] CCT241736's dual-action mechanism involves the direct inhibition of FLT3 kinase activity,
including common resistance-conferring mutants, and the disruption of mitosis through the
inhibition of Aurora kinases. This combined effect leads to the induction of apoptosis, as
evidenced by the cleavage of PARP and downregulation of survivin.[10][11]
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Quantitative Data

The following tables summarize the key quantitative data for CCT241736, providing a

comparative overview of its biochemical potency, cellular activity, and pharmacokinetic

properties.

Table 1: Biochemical Potency of CCT241736 and Comparator Compounds

Compound Target Potency (IC50/Kd, uM)
CCT241736 FLT3 0.035 (IC50)

FLT3 (WT) 0.006 (Kd)

FLT3-ITD 0.038 (Kd)

FLT3-D835Y 0.014 (Kd)

Aurora A 0.015 (IC50)

Aurora B 0.1 (IC50)

MLN518 FLT3 (WT) 0.003 (Kd)

FLT3-ITD 0.009 (Kd)

FLT3-D835Y 1.8 (Kd)

Data sourced from multiple studies.[12][13][14]

Table 2: Cellular Activity of CCT241736 in AML Cell Lines
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Cell Line FLT3 Status Compound GI50/EC50 (uM)
MOLM-13 FLT3-ITD CCT241736 0.1

MLN518 0.034

MV-4-11 FLT3-ITD CCT241736 0.29

MLN518 0.11

KG-1a FLT3-WT CCT241736 1

MLN518 >20

MOLM-13-RES FLT3-ITD/D835Y CCT241736 0.18

MLNS518 3.57

GIS50/EC50 values were determined after a 72-hour incubation period.[10][12][13]

Table 3: Preclinical Pharmacokinetic and Safety Profile of CCT241736

Parameter Species Value
Clearance Mouse 48 mL/min/kg
Rat 4.57 mL/min/kg

Oral Bioavailability Mouse/Rat 79-100%
hERG Inhibition In vitro IC50 > 25 uM

IC50 > 10 uM for major

Cytochrome P450 Inhibition In vitro )
isoforms

Data sourced from preclinical studies.[13][14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by CCT241736 and the
general workflow for its preclinical evaluation.
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Caption: FLT3 Signaling Pathway and Inhibition by CCT241736.
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Caption: Aurora Kinase Pathway and Inhibition by CCT241736.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b606547?utm_src=pdf-body-img
https://www.benchchem.com/product/b606547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Start:
Compound Synthesis

Biochemical Kinase Assays
(e.g., Z-LYTE)
Determine IC50/Kd vs FLT3 & Aurora

l v

Cell-Based Viability Assays Pharmacokinetic Studies
(e.g., MTS) (Mouse, Rat)
Determine GI50 in AML cell lines Determine oral bioavailability, clearance

l

Mechanism of Action Studies
(e.g., Western Blot)
Confirm target engagement (pSTAT5, pAurora)
Assess apoptosis (PARP cleavage)

In Vivo Efficacy Studies

(AML Xenograft Models)
Assess anti-tumor activity

Toxicology Studies
Assess safety profile

Clinical Candidate

Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for CCT241736.
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Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of
CCT241736 and related compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (Z'-
LYTE™ Based)

This protocol outlines the determination of a compound's inhibitory activity against purified
FLT3 and Aurora kinases.

o Reagent Preparation:

o Prepare a 2X kinase/substrate solution containing the purified kinase (e.g., FLT3, Aurora
A) and its specific FRET-peptide substrate in a kinase assay buffer.

o Prepare a 2X ATP solution. The final ATP concentration should be at or near the Km for
the specific kinase.

o Serially dilute CCT241736 in kinase assay buffer containing a constant percentage of
DMSO (e.g., not exceeding 1% in the final reaction).

¢ Kinase Reaction:

o

Add 5 pL of the diluted CCT241736 or vehicle control (DMSO in assay buffer) to the wells
of a white, low-volume 384-well assay plate.

o

Add 10 pL of the 2X kinase/substrate mixture to each well.

[¢]

Pre-incubate the plate at room temperature for 10 minutes.

[¢]

Initiate the kinase reaction by adding 10 pL of the 2X ATP solution to each well.

[e]

Incubate the plate at 30°C for 60 minutes.

e Detection:
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o Add a development reagent (a site-specific protease) to each well to terminate the kinase
reaction. This protease will cleave the non-phosphorylated FRET-peptides.

o Incubate at room temperature as per the manufacturer's instructions (e.g., 60 minutes).

o Read the plate on a fluorescence plate reader, measuring the emission from both the
donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) fluorophores
after excitation at 400 nm.

o Data Analysis:
o Calculate the emission ratio (Coumarin/Fluorescein).

o Determine the percentage of inhibition based on controls (0% inhibition with active kinase,
100% inhibition with no kinase).

o Plot the percentage of inhibition against the logarithm of the CCT241736 concentration
and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]
[17]

Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of CCT241736 on the viability of AML cell lines.
o Cell Seeding:

o Seed AML cells (e.g., MOLM-13, MV-4-11) into 96-well plates at a density of 2 x 10”5 cells
per 100 pL of complete culture medium.[10]

e Compound Treatment:
o Prepare serial dilutions of CCT241736 in culture medium.

o Add the diluted compound or vehicle control (e.g., 0.2% DMSO final concentration) to the
appropriate wells.

o Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]
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e MTS Reagent Addition:
o Add 20 pL of CellTiter 96 AQueous One Solution Reagent (MTS) to each well.[18][19]
o Incubate the plate for 1 to 4 hours at 37°C.

o Data Acquisition and Analysis:

[e]

Measure the absorbance at 490 nm using a microplate reader.[10]

Subtract the background absorbance from wells containing medium only.

(¢]

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

[¢]

o

Plot the percentage of viability against the logarithm of the CCT241736 concentration and
determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Inmunoblotting for Signhaling and Apoptosis
Markers

This protocol is for detecting changes in protein expression and phosphorylation indicative of
target engagement and apoptosis induction.

e Cell Treatment and Lysis:

o Plate and treat AML cells with varying concentrations of CCT241736 for a specified time
(e.g., 24 or 48 hours).

o Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented
with protease and phosphatase inhibitors.

o Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
e Protein Quantification and SDS-PAGE:
o Determine the protein concentration of the supernatants using a BCA or Bradford assay.

o Denature equal amounts of protein by boiling in Laemmli sample buffer.
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o Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer and Blocking:

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat
dry milk or BSA in TBST).

e Antibody Incubation:

o Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
Key primary antibodies include those against:

Phospho-STATS (Tyr694)

Total STAT5S

Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

PARP (to detect both full-length ~116 kDa and cleaved ~89 kDa fragments)

Survivin

Actin or Tubulin (as a loading control)

o Wash the membrane three times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[20][21][22][23]

e Detection:

o Wash the membrane again three times with TBST.

o Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands
using a chemiluminescence imaging system.
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Protocol 4: In Vivo AML Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of
CCT241736.

e Cell Implantation:
o Harvest MOLM-13 or MV-4-11 cells from culture.

o Inject 2 x 106 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic
nude or NOD/SCID).[10][24]

e Tumor Growth and Treatment Initiation:
o Monitor tumor growth by caliper measurements.

o When tumors reach a predetermined average size (e.g., 80-120 mm?3), randomize the
mice into treatment and control groups.[24]

e Drug Administration:

o Administer CCT241736 orally (p.o.) at specified doses (e.g., 50 or 100 mg/kg, twice daily).
[14]

o Administer the vehicle control to the control group on the same schedule.
o Monitor animal weights and general health throughout the study.

» Efficacy and Pharmacodynamic Assessment:
o Continue caliper measurements to monitor tumor volume.

o At the end of the study, or at specified time points (e.g., 2 hours after the final dose),
euthanize the animals.

o Excise tumors for weight measurement and pharmacodynamic analysis (e.g.,
immunoblotting for p-STAT5, p-Aurora, and survivin as described in Protocol 3).[10]

» Data Analysis:
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o Compare the tumor growth rates and final tumor volumes between the treated and vehicle
control groups to determine anti-tumor efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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